molecular formula C10H6Cl2N2 B2990737 2-(2,4-Dichlorobenzyl)malononitrile CAS No. 338965-08-5

2-(2,4-Dichlorobenzyl)malononitrile

Cat. No.: B2990737
CAS No.: 338965-08-5
M. Wt: 225.07
InChI Key: XBROKFPGLALJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorobenzyl)malononitrile is a chemical compound with the molecular formula C10H6Cl2N2 . It has an average mass of 225.074 Da and a monoisotopic mass of 223.990799 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a benzyl group, which is further substituted with a malononitrile group . This structure contributes to its physical and chemical properties.


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 397.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±3.0 kJ/mol and a flash point of 183.0±20.7 °C . Its molar refractivity is 54.6±0.3 cm3 .

Scientific Research Applications

Environmental Fate and Behavior

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to the compound of interest, is widely used in agriculture and urban pest control, leading to its dissemination in natural environments. Research has focused on understanding its toxicity, mutagenicity, and environmental impact, highlighting the need for strategies to mitigate its presence in ecosystems. Studies emphasize the importance of exploring 2,4-D's molecular biology aspects, such as gene expression, and its degradation in the environment to draft regulations and protect public health (Zuanazzi, Ghisi, & Oliveira, 2020).

Microbial Biodegradation

The role of microorganisms in the degradation of 2,4-D and similar compounds is crucial for environmental remediation. Research has provided insights into the microbial processes that can degrade these chemicals, reducing their harmful effects on ecosystems. This emphasizes the potential of bioremediation strategies using specific microorganisms to detoxify areas contaminated by such herbicides (Magnoli et al., 2020).

Analytical Methods for Detection

The detection and quantification of 2,4-D and its derivatives in environmental samples are critical for monitoring their distribution and evaluating their impact. Various analytical methods, including spectroscopy and chromatography, have been developed to accurately measure these compounds in water, soil, and air. This research helps in assessing the effectiveness of pollution control measures and in understanding the environmental fate of these chemicals (Moorcroft, Davis, & Compton, 2001).

Corrosion Inhibition

In a different application area, some derivatives of 2,4-dichlorobenzyl compounds have been explored for their potential as corrosion inhibitors for metals. This research highlights the importance of such compounds in extending the life of metal structures and components by preventing oxidative degradation (Umoren & Eduok, 2016).

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBROKFPGLALJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 4.46 g of (2,4-dichlorobenzylidene)malononitrile, 20 ml of tetrahydrofuran, and a suspension of 0.19 g of sodium borohydride in 5 ml of ethanol, and according to the process described in Reference Production Example 8, there was obtained 3.10 g of (2,4-dichlorobenzyl)malononitrile (the intermediate (13)).
[Compound]
Name
intermediate ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.